

Application Notes and Protocols for Matrin 3 Immunoprecipitation Mass Spectrometry

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Compound of Interest

Compound Name: *matrin 3*

Cat. No.: *B1178366*

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Introduction

Matrin 3 (MATR3) is a highly conserved nuclear matrix protein involved in a multitude of cellular processes, including RNA metabolism and the DNA damage response (DDR).[1][2][3][4][5] Mutations in the MATR3 gene have been linked to neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS), making the study of its protein-protein interactions critical for understanding disease mechanisms and developing potential therapeutic interventions.[6][7] Immunoprecipitation coupled with mass spectrometry (IP-MS) is a powerful technique to elucidate the **Matrin 3** interactome. This document provides a detailed protocol for performing **Matrin 3** IP-MS experiments, along with an overview of its key interacting partners and the pathways in which it functions.

Data Presentation

Quantitative Analysis of Matrin 3 Interacting Proteins

A key application of **Matrin 3** IP-MS is the quantitative comparison of protein interactions between wild-type (WT) and mutant forms of the protein, which can provide insights into disease pathogenesis. The following table summarizes high-confidence interacting proteins identified in a study by Boehringer et al. (2017), comparing WT **Matrin 3** with the S85C ALS-associated mutant. The data is presented as normalized spectral abundance factors (NSAF), a label-free quantitative proteomics method.

Protein	Gene	Function	NSAF (WT Matrin 3)	NSAF (S85C Mutant)	Fold Change (S85C/WT)
Matrin 3	MATR3	RNA/DNA binding, nuclear matrix	1.000	1.000	1.0
Aly/REF export factor	ALYREF	mRNA export	0.875	0.654	0.75
THO complex subunit 2	THOC2	mRNA export	0.763	0.598	0.78
DDX39B	DDX39B	RNA helicase, mRNA export	0.698	0.854	1.22
Splicing factor 3a subunit 3	SF3A3	RNA splicing	0.452	0.611	1.35
Polypyrimidin e tract- binding protein 1	PTBP1	RNA splicing	0.512	0.498	0.97
Non-POU domain- containing octamer- binding protein	NONO	DNA/RNA binding, transcription	0.321	0.333	1.04
Splicing factor, proline- and glutamine- rich	SFPQ	DNA/RNA binding, splicing	0.298	0.315	1.06

DNA-dependent protein kinase catalytic subunit	PRKDC	DNA damage repair	0.154	0.162	1.05
X-ray repair cross complementing 5	XRCC5	DNA damage repair (Ku80)	0.187	0.199	1.06
X-ray repair cross complementing 6	XRCC6	DNA damage repair (Ku70)	0.201	0.211	1.05

Note: The data presented here is a representative summary based on published findings and is intended for illustrative purposes. For a complete dataset, please refer to the supplementary materials of Boehringer et al., Scientific Reports, 2017.

Experimental Protocols

Detailed Methodology for FLAG-tagged Matrin 3 Immunoprecipitation

This protocol is adapted from established methods for FLAG-tag immunoprecipitation and is suitable for the analysis of **Matrin 3** protein-protein interactions.[\[8\]](#)[\[9\]](#)

Materials:

- Cell Lines: HEK293T or NSC-34 cells expressing 3xFLAG-tagged **Matrin 3** (wild-type or mutant).
- Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitor cocktails.
- Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% Triton X-100.

- Elution Buffer: 100 mM Glycine-HCl, pH 2.5 or 3xFLAG peptide solution (150 µg/mL in Wash Buffer).
- Neutralization Buffer: 1 M Tris-HCl, pH 8.5.
- Antibodies: Anti-FLAG M2 affinity gel (e.g., Sigma-Aldrich).
- Beads: Protein A/G magnetic beads.

Procedure:

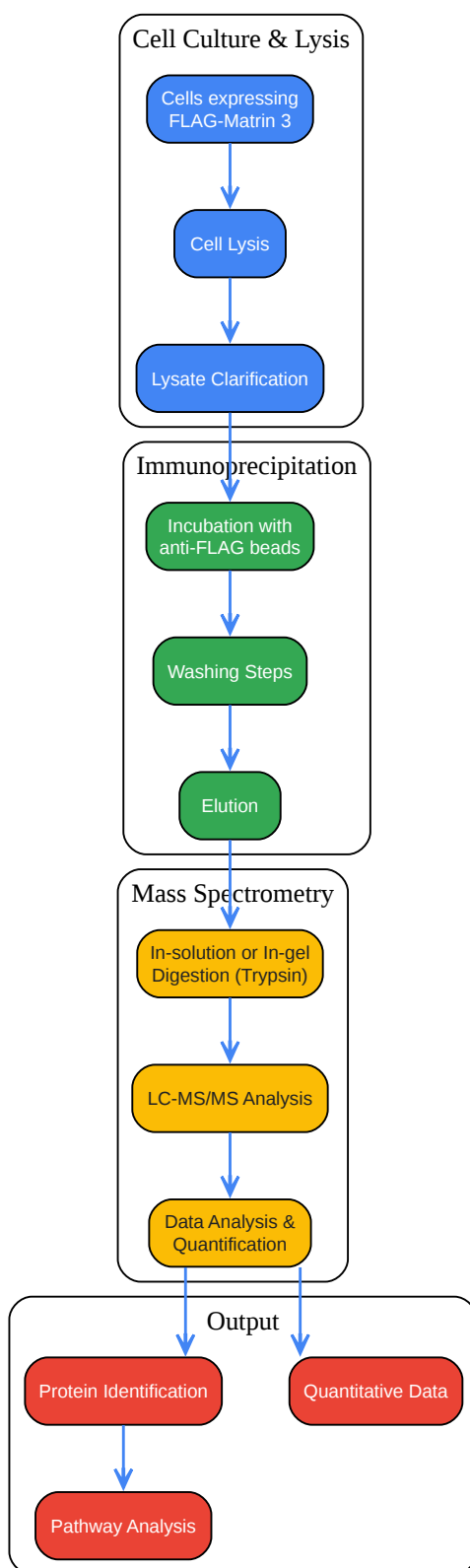
- Cell Lysis:
 - Harvest cells and wash twice with ice-cold PBS.
 - Resuspend the cell pellet in ice-cold Lysis Buffer.
 - Incubate on ice for 30 minutes with occasional vortexing.
 - Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
 - Transfer the supernatant to a new pre-chilled tube.
- Immunoprecipitation:
 - Equilibrate the anti-FLAG M2 affinity gel by washing with Lysis Buffer.
 - Add the equilibrated affinity gel to the protein lysate.
 - Incubate for 2-4 hours or overnight at 4°C on an end-over-end rotator.
- Washing:
 - Pellet the affinity gel by gentle centrifugation (e.g., 1,000 x g for 1 minute).
 - Carefully remove the supernatant.
 - Wash the beads three to five times with ice-cold Wash Buffer. With each wash, resuspend the beads and then pellet them.

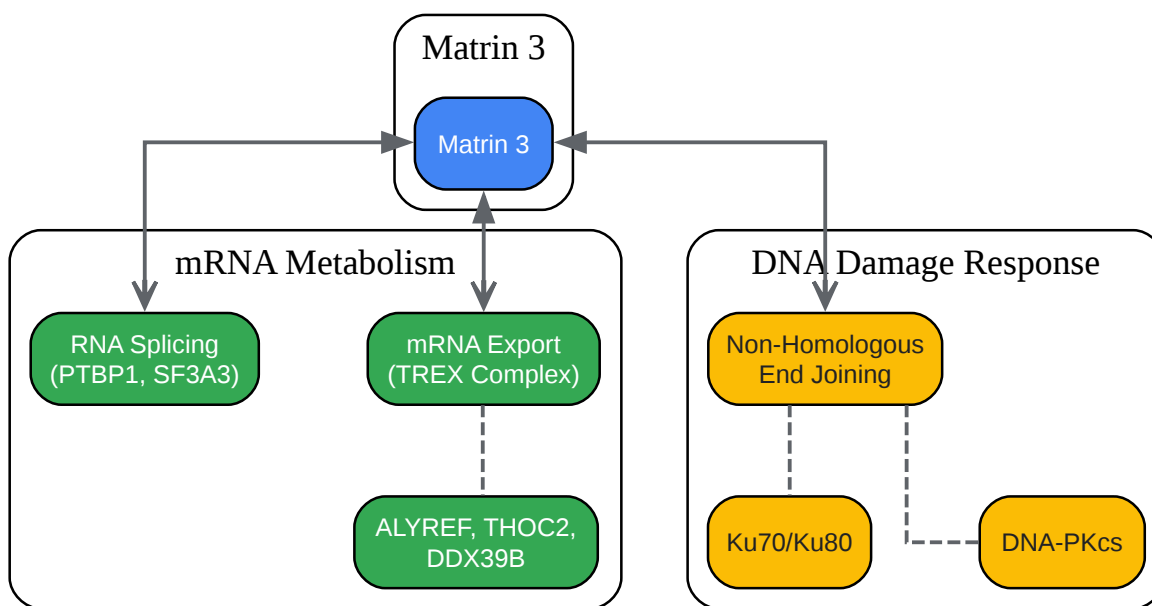
- Elution:
 - Acid Elution: After the final wash, remove all supernatant. Add Elution Buffer to the beads and incubate for 5-10 minutes at room temperature with gentle agitation. Pellet the beads and immediately neutralize the supernatant with Neutralization Buffer.
 - Peptide Elution: Resuspend the beads in Wash Buffer containing 3xFLAG peptide. Incubate for 30-60 minutes at 4°C with gentle agitation. Pellet the beads and collect the supernatant containing the eluted protein complex.
- Sample Preparation for Mass Spectrometry:
 - The eluted proteins can be precipitated using methods such as trichloroacetic acid (TCA) precipitation.
 - The protein pellet is then washed with cold acetone and air-dried.
 - The dried pellet is resuspended in a denaturing buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5) for subsequent reduction, alkylation, and tryptic digestion.

Mass Spectrometry Analysis

- Instrumentation: A high-resolution mass spectrometer such as an Orbitrap Fusion Lumos or a Q-Exactive HF (Thermo Fisher Scientific) is recommended.
- LC-MS/MS: Peptides are separated by reverse-phase liquid chromatography over a 60-120 minute gradient and analyzed by tandem mass spectrometry (MS/MS).
- Data Analysis: The raw mass spectra are processed using software such as Proteome Discoverer, MaxQuant, or similar platforms.[8] Peptide identification is performed by searching against a human protein database (e.g., UniProt/Swiss-Prot). Label-free quantification methods like NSAF or intensity-based absolute quantification (iBAQ) can be used for relative protein abundance measurements.

Mandatory Visualization





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